2,5-Dibromothiophene-3,4-dicarboxylic acid

Descripción general

Descripción

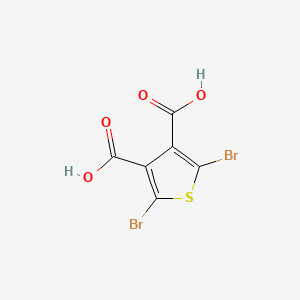

2,5-Dibromothiophene-3,4-dicarboxylic acid is an organic compound with the molecular formula C6H2Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two carboxylic acid groups attached to the thiophene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research and industrial production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dibromothiophene-3,4-dicarboxylic acid can be synthesized through the bromination of thiophene-3,4-dicarboxylic acid. The process involves the addition of bromine to thiophene-3,4-dicarboxylic acid in the presence of a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromothiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the carboxylic acid groups can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Oxidized thiophene derivatives.

Reduction Products: Reduced forms of the carboxylic acid groups, such as alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,5-Dibromothiophene-3,4-dicarboxylic acid serves as a versatile building block in the synthesis of various organic compounds. Its bromine substituents facilitate electrophilic aromatic substitution reactions, making it useful for creating more complex thiophene derivatives. For example, it has been utilized in the synthesis of dialkylthio-substituted naphtho[2,3-c]thiophenes, which are important in developing organic electronic materials .

Material Science

The compound is explored for its role in developing organic semiconductors and photovoltaic materials. Due to its thiophene backbone, it can enhance charge transport properties when incorporated into polymer blends or as part of small molecule semiconductors. Research indicates that incorporating this compound into polymer matrices can improve the electrical conductivity and stability of the resulting materials .

Coordination Chemistry

This compound has been employed in synthesizing metal-organic frameworks (MOFs). The carboxylic acid groups can coordinate with metal ions to form stable frameworks with potential applications in gas storage and catalysis. Studies have shown that MOFs containing thiophene derivatives exhibit enhanced thermal stability and porosity compared to traditional frameworks .

Case Study 1: Synthesis of Chiral Polythiophenes

In a study focusing on the synthesis of chiral polythiophenes, this compound was used as a precursor for creating chiral esters through esterification reactions. These chiral polythiophenes are significant for their application in enantioselective chromatography and as materials for organic light-emitting diodes (OLEDs) due to their unique electronic properties .

Case Study 2: Development of Organic Photovoltaics

Research has demonstrated that incorporating this compound into polymer solar cells enhances their efficiency. The compound's structure allows for better alignment and packing within the active layer of the solar cell, leading to improved charge separation and transport. This has implications for developing more efficient solar energy conversion technologies .

Mecanismo De Acción

The mechanism of action of 2,5-dibromothiophene-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dichlorothiophene-3,4-dicarboxylic acid

- 2,5-Diiodothiophene-3,4-dicarboxylic acid

- 2,5-Difluorothiophene-3,4-dicarboxylic acid

Uniqueness

2,5-Dibromothiophene-3,4-dicarboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated, iodinated, or fluorinated counterparts. The bromine atoms make it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and provide different electronic and steric effects .

Actividad Biológica

2,5-Dibromothiophene-3,4-dicarboxylic acid (DBTDA) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of DBTDA, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₆H₂Br₂O₄S

- Molecular Weight : 285.94 g/mol

- CAS Number : 190723-12-7

- Physical State : Solid; appears as a white to almost white powder or crystal.

- Melting Point : 179 °C

Biological Activity Overview

The biological activity of DBTDA has been explored in various studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. Below are key findings from the literature:

Anti-inflammatory Activity

DBTDA has been investigated for its anti-inflammatory effects. In a study examining compounds with similar structures, it was found that derivatives containing bromine substituents exhibited significant inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1 and IL-6) in vitro. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was also noted, suggesting potential use in treating inflammatory disorders .

Antimicrobial Properties

Research indicates that thiophene derivatives, including DBTDA, possess antimicrobial properties. A study highlighted the efficacy of various thiophene compounds against bacterial strains, with some showing inhibition zones comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

DBTDA's anticancer activity has been explored through structure-activity relationship (SAR) studies. Compounds with thiophene rings have shown promise in inhibiting cancer cell proliferation. For instance, DBTDA demonstrated cytotoxic effects against specific cancer cell lines in vitro. The presence of bromine atoms in the structure was suggested to enhance its potency by increasing lipophilicity and facilitating cellular uptake .

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and ILs | |

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Studies

- Anti-inflammatory Study : In a controlled experiment, DBTDA was tested against a model of acute inflammation induced by carrageenan in rats. Results indicated a significant reduction in paw edema compared to untreated controls, supporting its potential as an anti-inflammatory agent.

- Anticancer Research : A recent study evaluated the effects of DBTDA on human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC₅₀ values indicating significant cell death at concentrations as low as 10 µM after 48 hours of treatment.

Propiedades

IUPAC Name |

2,5-dibromothiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O4S/c7-3-1(5(9)10)2(6(11)12)4(8)13-3/h(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIZHQMCEKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1C(=O)O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586291 | |

| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190723-12-7 | |

| Record name | 2,5-Dibromothiophene-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.